molecular formula C17H14N2O3 B11395038 3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11395038
M. Wt: 294.30 g/mol
InChI Key: QTGPRPZDUWZSRU-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 3-phenyl-1,2-oxazole-5-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an amide bond between the amine and the benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: 3-hydroxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide.

    Reduction: Reduced oxazole derivatives.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Similar structure with a methoxy group at the 4-position instead of the 3-position.

    3-phenyl-1,2-oxazole-5-amine: Lacks the benzamide moiety but shares the oxazole and phenyl groups.

Uniqueness

3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of both the oxazole ring and the benzamide moiety also contributes to its distinct properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-5-8-13(10-14)17(20)18-16-11-15(19-22-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,20)

InChI Key

QTGPRPZDUWZSRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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